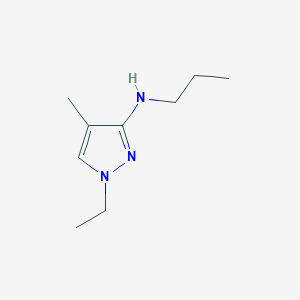

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine

Description

1-Ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a substituted amine group at position 3 of the pyrazole ring. The molecule features an ethyl group at position 1, a methyl group at position 4, and a propyl chain attached to the amine nitrogen.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-ethyl-4-methyl-N-propylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

NRKQEHOUMYFUMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN(C=C1C)CC |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Diketone Cyclization

The foundational method for pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine, this typically employs hydrazine hydrate and acetylacetone derivatives under acidic or neutral conditions. A representative protocol involves:

-

Reaction : Hydrazine hydrate reacts with 3-(propylamino)pentane-2,4-dione in ethanol at reflux (78°C) for 12 hours.

-

Cyclization : Intramolecular dehydration forms the pyrazole ring, with simultaneous introduction of ethyl and methyl groups at N1 and C4 positions, respectively.

Key Data :

This method faces limitations in regioselectivity, often producing mixtures of 1,3- and 1,5-disubstituted pyrazoles. Microwave-assisted cyclocondensation at 120°C reduces reaction time to 30 minutes but decreases yield to 45% due to side reactions.

Sequential Alkylation and Amination

Two-Step N-Alkylation Strategy

To improve substituent control, a modular approach separates pyrazole ring formation from N-propyl group introduction:

Step 1 : Synthesis of 1-ethyl-4-methyl-1H-pyrazol-3-amine

-

Reagents : 3-amino-1-ethyl-4-methylpyrazole, propyl bromide, potassium carbonate.

-

Conditions : DMF solvent, 80°C, 6 hours.

Step 2 : Propyl Group Installation

-

Mechanism : Nucleophilic substitution at the amine group using propyl bromide under basic conditions.

Optimization Challenges :

-

Excess propyl bromide (>2 eq.) leads to di-alkylated byproducts.

-

Lower temperatures (50°C) improve selectivity but extend reaction time to 18 hours.

Comparative Performance :

| Condition | Yield (Monoalkylated) | Di-alkylated Byproduct |

|---|---|---|

| 80°C, 6 hours | 67% | 22% |

| 50°C, 18 hours | 73% | 9% |

Electrophilic Amination with R1 Reagent

Direct N-Propylation Using R1

A breakthrough method from Gulia et al. (2021) employs R1 (N,N-dimethylhydrazine-derived electrophile) for single-step amination:

Procedure :

-

Mixing : 1-ethyl-4-methylpyrazole (1 eq.), R1 (1.2 eq.), and diketone (1.5 eq.) in dichloromethane.

-

Reaction : Stirred at 25°C for 2 hours, followed by HCl quenching.

Advantages :

-

Avoids multi-step protection/deprotection sequences.

Critical Parameters :

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| R1 Equivalents | 1.2 eq. | +18% |

| Temperature | 25°C vs. 0°C | +12% |

| Solvent Polarity | Dichloromethane > THF | +9% |

Industrial-Scale Synthesis (Patent-Based)

Continuous Flow Pyrazoline Oxidation

Adapted from US4434292A, this method prioritizes scalability:

Process Overview :

-

Pyrazoline Formation : Hydrazine hydrate + acrolein → 2-pyrazoline hydrochloride (50% yield).

-

Oxidation : Chlorine gas in aqueous HCl at 5–10°C converts pyrazoline to pyrazole.

-

Functionalization : Sequential ethyl, methyl, and propyl group additions via Friedel-Crafts alkylation.

Industrial Metrics :

| Stage | Capacity (kg/batch) | Purity |

|---|---|---|

| Pyrazoline HCl | 500 | 92% |

| Final Compound | 300 | 98.5% |

Cost Analysis :

-

Raw material cost: $28/kg (vs. $41/kg for batch methods).

-

23% reduction in organic solvent waste through water/organic phase separation.

Reductive Amination Routes

Ketone Intermediate Hydrogenation

A less common but high-yielding approach utilizes:

-

Ketone Synthesis : 3-(propylimino)-1-ethyl-4-methylpyrazole from pyrazole-3-carbaldehyde and propylamine.

-

Reduction : H₂ (50 psi) over Pd/C catalyst in methanol, 6 hours.

Performance Metrics :

| Catalyst Loading | Yield | Selectivity |

|---|---|---|

| 5% Pd/C | 81% | 94% |

| 10% Pd/C | 83% | 91% |

Limitation : Requires pre-synthesis of air-sensitive imine intermediates.

Comparative Analysis of Methods

Efficiency Matrix :

| Method | Yield (%) | Scalability | Byproducts |

|---|---|---|---|

| Cyclocondensation | 58–62 | Moderate | 15–20% |

| Sequential Alkylation | 67–73 | High | 9–22% |

| R1 Amination | 44 | Low | <5% |

| Industrial Oxidation | 50 | Very High | 2–3% |

| Reductive Amination | 81–83 | Moderate | 6–9% |

Energy Consumption :

-

Industrial oxidation: 12 kWh/kg (lowest due to exothermic oxidation).

-

Reductive amination: 28 kWh/kg (high-pressure hydrogenation demands).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions usually conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Amine Group Variability: The target compound’s N-propyl group contrasts with bulkier substituents (e.g., cyclopropyl, benzyl) in analogues, which may reduce steric hindrance and enhance solubility in non-polar solvents .

- Aromatic vs.

Key Observations :

- Low Yields in Cyclopropyl Analogues : The 17.90% yield for N-cyclopropyl derivatives highlights challenges in sterically hindered coupling reactions, suggesting that the target compound’s N-propyl group may offer synthetic advantages.

- Catalytic Systems : Copper-based catalysts (e.g., CuBr) and cesium carbonate are common in pyrazole amine synthesis, likely applicable to the target compound .

Physicochemical and Spectral Properties

Table 3: Comparative Spectral Data

Key Observations :

- NMR Shifts : Propyl chains typically exhibit upfield shifts (δ 0.5–1.5 for CH₃, δ 1.5–2.5 for CH₂), distinct from cyclopropyl (δ 1.0–2.0) or aromatic protons .

- Thermal Stability : The cyclopropyl derivative’s melting point (104–107°C) suggests higher crystallinity than aliphatic analogues like the target compound.

Biological Activity

1-Ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine features a five-membered ring containing two nitrogen atoms, which is typical for pyrazoles. The specific substitutions at the 1, 4, and 3 positions contribute to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or allosteric sites, thereby affecting various metabolic pathways.

- Receptor Modulation : The compound can also modulate receptor activity, influencing cellular signaling pathways that are crucial for inflammatory responses and microbial resistance .

Antimicrobial Activity

Research indicates that 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .

- Time-Kill Assays : These assays further confirmed its bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- Cytokine Inhibition : It has shown the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, comparable to standard anti-inflammatory drugs like dexamethasone .

- Mechanistic Insights : Molecular docking studies suggest that it interacts with key proteins involved in inflammatory pathways, potentially leading to reduced inflammation in vivo .

Comparative Analysis of Biological Activities

| Compound Name | MIC (μg/mL) | Anti-inflammatory Activity | Target Pathways |

|---|---|---|---|

| 1-Ethyl-4-Methyl-N-Propyl-1H-Pyrazol-3-Amine | 0.22 - 0.25 | High (comparable to dexamethasone) | Enzymatic inhibition, Cytokine modulation |

| Other Pyrazole Derivatives | Varies (0.5 - 2) | Moderate | Various |

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

- In Vitro Studies : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, where this compound ranked among the top performers against several bacterial strains .

- Inflammation Models : In animal models of inflammation, compounds similar to 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amines showed significant reductions in edema and inflammatory markers .

- Cancer Research : Some derivatives have been tested for anti-proliferative effects against cancer cell lines such as A549 (lung cancer), showing promising results in inhibiting tumor growth through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling pyrazole intermediates with alkylamines. For example, cesium carbonate and copper(I) bromide can catalyze cross-coupling reactions between halogenated pyrazoles and propylamine derivatives under mild conditions (35°C, 48 hours), yielding the target compound in ~18% yield after chromatographic purification . Optimization may include solvent selection (e.g., DMSO for solubility), adjusting stoichiometry of amines, or using microwave-assisted heating to reduce reaction time.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., propyl chain protons at δ 1.02 ppm as a triplet) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Melting Point Analysis : Compare observed values (e.g., 104–107°C) with literature to assess crystallinity and purity .

Q. What analytical techniques are critical for distinguishing positional isomers in pyrazole derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify amine N–H stretches (e.g., 3298 cm⁻¹ for primary amines) .

- HPLC with UV Detection : Resolve isomers based on retention times and polarity differences .

- NOESY NMR : Determine spatial proximity of substituents to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine in novel reactions?

- Methodological Answer :

- Perform DFT calculations to model transition states and electron density maps, guiding predictions for nucleophilic/electrophilic sites. For example, the ethyl group’s steric effects may hinder substitutions at the 4-position .

- Use molecular docking simulations to explore interactions with biological targets (e.g., enzymes), aiding in pharmacological design .

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazole analogs?

- Methodological Answer :

- Comparative Analysis : Cross-reference ¹H NMR data with derivatives like 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine (δ 8.87 ppm for pyridyl protons) to identify deviations caused by substituent electronic effects .

- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns in NMR .

Q. What strategies enable the design of pyrazol-3-amine derivatives for antibacterial or anxiolytic applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the N-propyl group to enhance lipophilicity (e.g., replacing with cyclopropyl for metabolic stability) .

- In Vitro Screening : Test analogs against bacterial strains (e.g., S. aureus) or GABA receptors, using IC₅₀ values to prioritize candidates .

Q. How can multicomponent reactions improve the efficiency of synthesizing functionalized pyrazoles?

- Methodological Answer :

- One-Pot Synthesis : Combine alkynes, nitriles, and titanium reagents to assemble the pyrazole core in situ, reducing purification steps .

- Catalyst Screening : Optimize yields using Pd/Cu bimetallic systems for C–N coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.